molecular formula C11H14O4 B183824 3-(2-Ethoxyethoxy)benzoic acid CAS No. 898747-62-1

3-(2-Ethoxyethoxy)benzoic acid

Cat. No.: B183824
CAS No.: 898747-62-1
M. Wt: 210.23 g/mol
InChI Key: PDBRKLANBVKFLK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Ethoxyethoxy)benzoic acid typically involves the esterification of 3-hydroxybenzoic acid with 2-ethoxyethanol under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 3-(2-Ethoxyethoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(2-Ethoxyethoxy)benzoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by acting as an inhibitor or activator of enzymatic reactions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 3-(2-Ethoxyethoxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted research applications and the synthesis of specialized compounds .

Biological Activity

3-(2-Ethoxyethoxy)benzoic acid is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from diverse studies to present a comprehensive overview.

Chemical Structure and Properties

This compound features a benzene ring substituted with a carboxylic acid group and an ethoxyethoxy side chain. This structure positions it within the class of aromatic carboxylic acids, which are known for their diverse biological activities. The ethoxyethoxy moiety may enhance solubility and bioavailability, making it a candidate for further pharmacological exploration.

Antioxidant Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antioxidant properties . Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. The compound's ability to scavenge free radicals has been documented, suggesting its potential use in formulations aimed at reducing oxidative damage in biological systems.

Antibacterial Activity

The antibacterial properties of this compound have been explored through various studies. It has shown efficacy against several bacterial strains, highlighting its potential as a therapeutic agent in treating infections. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Anti-inflammatory Effects

Inhibitors derived from benzoic acid structures, including this compound, have been associated with anti-inflammatory effects . These compounds may modulate inflammatory pathways by inhibiting enzymes involved in the production of pro-inflammatory mediators. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases .

Case Studies and Research Findings

A variety of studies have investigated the biological activity of this compound and its derivatives:

  • Study on Antioxidant Activity : A study demonstrated that synthesized derivatives exhibited enhanced antioxidant activity compared to their parent compounds. The results suggested that modifications at the benzoic acid structure could lead to improved radical scavenging abilities.
  • Antibacterial Evaluation : In vitro assays against common pathogens revealed that this compound showed significant inhibition zones, indicating strong antibacterial activity. The compound was particularly effective against Gram-positive bacteria, which are often more resistant to conventional antibiotics .
  • Anti-inflammatory Mechanisms : Research into the anti-inflammatory properties indicated that this compound could inhibit cyclooxygenase (COX) enzymes, thereby reducing the synthesis of inflammatory prostaglandins. This finding positions the compound as a potential candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantSignificant free radical scavenging
AntibacterialEffective against Gram-positive bacteria
Anti-inflammatoryInhibition of COX enzymes

Properties

IUPAC Name

3-(2-ethoxyethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-2-14-6-7-15-10-5-3-4-9(8-10)11(12)13/h3-5,8H,2,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBRKLANBVKFLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30580047
Record name 3-(2-Ethoxyethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30580047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898747-62-1
Record name 3-(2-Ethoxyethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30580047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(2-Ethoxyethoxy)benzoic acid
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